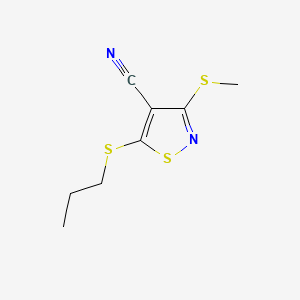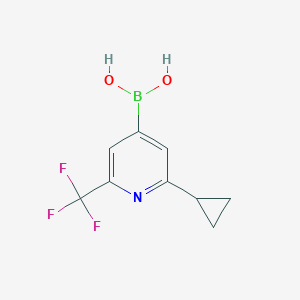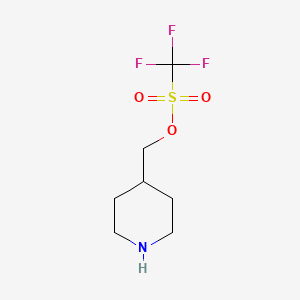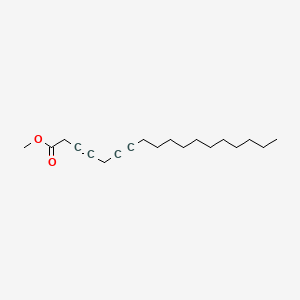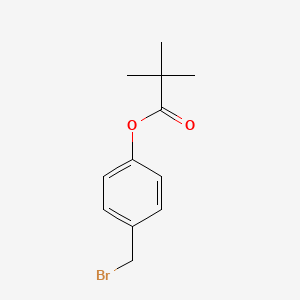
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester is a chemical compound with the molecular formula C12H15BrO2 It is a derivative of propanoic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 4-(bromomethyl)phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Substitution: Products include phenyl derivatives with various functional groups replacing the bromine atom.
Hydrolysis: Products are 2,2-dimethylpropanoic acid and 4-(bromomethyl)phenol.
Oxidation: Products include 4-formylphenyl esters or 4-carboxyphenyl esters.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Pharmaceuticals: The compound is used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromomethyl)phenylpropionic acid: Similar in structure but lacks the ester group, making it less reactive in certain esterification reactions.
2-Bromopropanoic acid methyl ester: Contains a bromine atom on the propanoic acid chain but differs in the position of the bromine atom and the absence of the phenyl ring.
2-(4-Bromophenyl)propanoic acid: Similar structure but without the bromomethyl group, affecting its reactivity and applications.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester is unique due to the presence of both the bromomethyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various fields, including pharmaceuticals and material science .
Propiedades
Número CAS |
58305-26-3 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 |
Clave InChI |
QJXKASHSIMLRDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




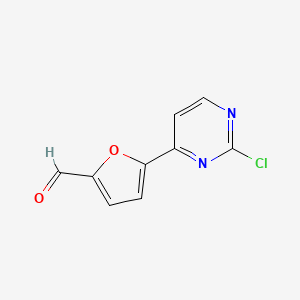
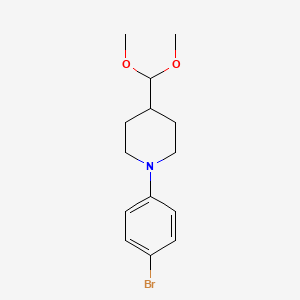



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
